molecular formula C17H18N2O4S B2817009 4-methoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922059-33-4

4-methoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2817009
CAS RN: 922059-33-4
M. Wt: 346.4
InChI Key: UWLSIWCECJRCDZ-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as MTQB, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

  • Study 1 : A study discusses new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their high singlet oxygen quantum yield. These properties make them promising as Type II photosensitizers for photodynamic therapy in cancer treatment, due to their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Agents

  • Study 2 : Research on novel tetrahydroquinoline derivatives bearing the sulfonamide moiety revealed several compounds with significant in vitro antitumor activity, suggesting the potential of these compounds as a new class of antitumor agents (Alqasoumi et al., 2010).

Fluorescent Probes for Zn(II)

  • Study 3 : The synthesis of 4- and 5-methoxy isomers of a Zinquin-related fluorophore was described. These compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) and form fluorescent complexes with Zn(II), which are potentially useful for biological imaging (Kimber et al., 2003).

Antimicrobial Activity

  • Study 4 : A study on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including derivatives of benzenesulfonamide, showed promising antimicrobial activity against various bacteria and fungi, indicating the potential of such compounds in antimicrobial research (Sarvaiya, Gulati, & Patel, 2019).

properties

IUPAC Name

4-methoxy-3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-9-14(5-7-16(11)23-2)24(21,22)19-13-4-6-15-12(10-13)3-8-17(20)18-15/h4-7,9-10,19H,3,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLSIWCECJRCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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